1-(2,5-Dimethoxyphenyl)imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the 2,5-dimethoxyphenyl group enhances its pharmacological profile, making it a subject of interest in various research studies.
The compound can be synthesized through several methods, often involving the reaction of appropriate precursors such as phenols and ureas. Research articles and patents have documented various synthetic pathways and modifications to improve yield and selectivity in producing imidazolidinones, including 1-(2,5-dimethoxyphenyl)imidazolidin-2-one .
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one is classified as an organic compound and more specifically as an imidazolidinone. Its structure features a bicyclic system that includes both carbon and nitrogen atoms, placing it within heterocyclic compounds. The methoxy groups on the phenyl ring contribute to its classification as a substituted aromatic compound.
The synthesis of 1-(2,5-dimethoxyphenyl)imidazolidin-2-one typically involves the condensation of 2,5-dimethoxyphenol with an appropriate isocyanate or urea derivative. One effective method includes using N-(2,2-dimethoxyethyl)ureas as starting materials under mild conditions to yield high regioselectivity and good yields .
A common synthetic route involves the following steps:
The reaction conditions can be optimized by adjusting the catalyst concentration and temperature to enhance yields while maintaining selectivity for the desired regioisomer .
The molecular formula for 1-(2,5-dimethoxyphenyl)imidazolidin-2-one is . The structure consists of:
The compound's structural features can be analyzed using various spectroscopic techniques:
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one can participate in various chemical reactions typical for imidazolidinones:
Reactions involving this compound often require careful control of conditions to ensure that side reactions are minimized. For instance, in nucleophilic substitution reactions, the choice of solvent and temperature can significantly influence the outcome .
The mechanism of action for compounds like 1-(2,5-dimethoxyphenyl)imidazolidin-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of methoxy groups may enhance lipophilicity, allowing better penetration into biological membranes.
Research indicates that similar compounds exhibit activities such as anti-inflammatory or analgesic effects through modulation of pathways involving cyclooxygenase enzymes . Detailed studies on binding affinities and interactions with specific targets are necessary to elucidate the precise mechanism for this compound.
Relevant data from spectral analyses confirm these properties and assist in characterizing the compound further .
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one has potential applications in:
Ongoing research continues to explore its pharmacological properties and potential therapeutic applications across various fields .
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one represents a structurally specialized derivative within the broader class of imidazolidinone-based bioactive compounds. This molecule integrates two pharmacologically significant components: a cyclic urea core (imidazolidin-2-one) and an electronically modified aromatic system (2,5-dimethoxyphenyl). The imidazolidin-2-one scaffold provides a conformationally constrained framework that facilitates specific molecular interactions with biological targets, while the 2,5-dimethoxyphenyl substituent contributes distinctive electronic and steric properties that modulate target affinity and selectivity. This combination creates a unique chemical entity with potential applications across therapeutic areas including metabolic disorders, oncology, and infectious diseases, positioning it as a compound of significant interest in rational drug design. The strategic incorporation of methoxy groups at specific positions on the phenyl ring represents a deliberate molecular optimization strategy aimed at enhancing hydrogen bonding capacity, π-stacking interactions, and overall pharmacokinetic properties compared to simpler phenyl-substituted analogs. This molecular architecture exemplifies contemporary medicinal chemistry approaches where synergistic integration of privileged sub-structures generates compounds with refined biological activity profiles.
The imidazolidin-2-one ring system, a saturated cyclic urea, functions as a versatile and privileged scaffold in medicinal chemistry due to its hydrogen bonding capacity, structural rigidity, and metabolic stability. This five-membered heterocycle exhibits a polarized carbonyl group capable of acting as both a hydrogen bond acceptor and, through its flanking N-H groups, hydrogen bond donors, enabling specific interactions with diverse biological targets. Its partial double-bond character confers planarity to the ring system, facilitating predictable orientation of substituents within binding pockets. These properties collectively make the imidazolidin-2-one scaffold a pharmacophoric element of considerable utility in designing enzyme inhibitors, receptor modulators, and protein-protein interaction disruptors [3] [8].
Notably, imidazolidin-2-one derivatives demonstrate significant pharmacological diversity. In metabolic disease research, particularly targeting type II diabetes, constrained imidazolidin derivatives incorporating 2-cyanopyrrolidine motifs have yielded exceptionally potent dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV plays a critical role in glucose homeostasis by degrading the incretin hormone glucagon-like peptide 1 (GLP-1). Inhibiting this enzyme prolongs active GLP-1 bioavailability, enhancing glucose-dependent insulin secretion. Research demonstrates that imidazolidin-2-one-containing inhibitors exhibit submicromolar to low nanomolar potency against DPP-IV. A prominent example is compound 6n (3,4-dimethoxyphenyl derivative), exhibiting an IC₅₀ of 2.0 nM against human plasma DPP-IV, surpassing the reference compound Vildagliptin (LAF-237) in potency and demonstrating selectivity over related proline-specific peptidases [1] [5]. This exceptional activity underscores the scaffold's utility in designing high-affinity enzyme inhibitors.
Beyond metabolic applications, the imidazolidin-2-one core features prominently in anticancer agents. Structural modifications, including strategic fluorination, yield potent antimicrotubule agents such as the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). Difluorinated derivatives, specifically the 2,6-PFB-SOs, exhibit nanomolar antiproliferative activity (IC₅₀ values ranging 23-900 nM) against multiple cancer cell lines. These compounds disrupt microtubule polymerization by binding the colchicine site, arresting the cell cycle in G2/M phase, and crucially, retain efficacy against multidrug-resistant cancer phenotypes. Their improved hepatic stability across species further highlights the favorable drug metabolism properties achievable with this scaffold [6]. The scaffold's versatility extends to neurological and cardiovascular applications, featuring in established drugs like the antihypertensive agent Imidapril and the corticotropin-releasing factor receptor 1 antagonist Emicerfont [3] [8].
Table 1: Therapeutic Applications of Imidazolidin-2-one Derivatives
Therapeutic Area | Compound Class/Example | Key Biological Activity | Reference |
---|---|---|---|
Metabolic (Type II Diabetes) | 2-Cyanopyrrolidine-imidazolidinones (e.g., Compound 6n) | DPP-IV Inhibition (IC₅₀ = 2.0 nM) | [1] [5] |
Oncology | 2,6-Difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (e.g., 2,6-PFB-SOs 19, 26, 27) | Microtubule disruption, G2/M arrest (IC₅₀ = 23-900 nM) | [6] |
Cardiovascular | Imidapril | Angiotensin-Converting Enzyme (ACE) Inhibition | [8] |
Neurological | Emicerfont | Corticotropin-Releasing Factor Receptor 1 (CRF₁) Antagonism | [3] |
The synthetic accessibility of the imidazolidin-2-one ring further enhances its medicinal chemistry value. Key synthetic routes often involve cyclization strategies starting from diamines or via ring-forming reactions utilizing reagents like phosgene, triphosgene, or urea derivatives. For instance, a common pathway involves reacting a 1,2-diamine with phosgene or equivalents (e.g., triphosgene) under controlled conditions to form the cyclic urea core [7] [8]. This synthetic versatility allows for the efficient introduction of diverse substituents at both nitrogen atoms (N1 and N3) and the exploration of structure-activity relationships (SAR) around the core, enabling optimization of target affinity, selectivity, and pharmacokinetic parameters. The scaffold's ability to adopt multiple tautomeric forms, while requiring careful interpretation in SAR studies, offers additional complexity for modulating electronic properties and binding interactions [3].
The 2,5-dimethoxyphenyl moiety attached to the imidazolidin-2-one nitrogen represents a strategically designed aromatic substituent whose electronic and steric properties significantly influence the biological activity profile of the resultant hybrid molecule. This substitution pattern positions two electron-donating methoxy (-OCH₃) groups at ortho (position 2) and meta (position 5) relative to the point of attachment to the heterocycle. The ortho-methoxy group induces significant steric constraint, potentially forcing the aryl ring out of coplanarity with the imidazolidinone system. While this reduces π-conjugation, it creates a distinct three-dimensional topology that may better complement the contours of specific binding pockets. Conversely, the meta-methoxy group primarily influences the electronic character of the aromatic ring without major steric consequences. This combined ortho-meta substitution creates a unique electronic environment distinct from common phenyl, para-substituted phenyl, or other dimethoxy variants (like 3,4-dimethoxy) [1] [5] [8].
Structure-activity relationship (SAR) studies on related aryl-substituted imidazolidinones provide critical insights into the potential impact of the 2,5-dimethoxy pattern. Research on DPP-IV inhibitors demonstrated that the nature of the aryl substituent profoundly impacts inhibitory potency. For example, compound 6e (phenyl derivative) exhibited an IC₅₀ of 34.8 nM against DPP-IV. Replacing the phenyl group with aliphatic systems like cyclohexyl (6d, IC₅₀ ≈ 69.6 nM) or tert-butyl (6b, IC₅₀ ≈ 69.6 nM) resulted in an approximate 2-fold decrease in potency. Smaller alkyl groups (n-butyl, isopropyl) showed only slightly reduced activity compared to phenyl. Crucially, introducing electron-donating methoxy groups onto the phenyl ring yielded dramatic potency enhancements. The 3,4-dimethoxyphenyl analog (6n) achieved an IC₅₀ of 2.0 nM, making it one of the most potent inhibitors in the series. This enhancement is attributed to the methoxy groups' ability to engage in additional hydrogen bonding or polar interactions within the enzyme's S1/S2 subsites and to fine-tune the electron density of the aromatic ring for optimal π-stacking or cation-π interactions [1] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9